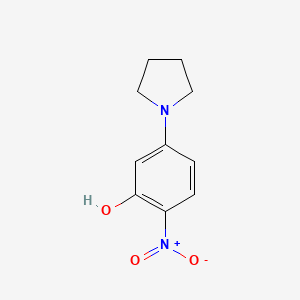2-Nitro-5-(pyrrolidin-1-yl)phenol
CAS No.: 884850-25-3
Cat. No.: VC8147259
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 884850-25-3 |
|---|---|
| Molecular Formula | C10H12N2O3 |
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 2-nitro-5-pyrrolidin-1-ylphenol |
| Standard InChI | InChI=1S/C10H12N2O3/c13-10-7-8(11-5-1-2-6-11)3-4-9(10)12(14)15/h3-4,7,13H,1-2,5-6H2 |
| Standard InChI Key | WVZQORUXOZNOHW-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
| Canonical SMILES | C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Introduction
2-Nitro-5-(pyrrolidin-1-yl)phenol is an organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a phenolic hydroxyl group. Its molecular formula and exact structure are not explicitly detailed in the available literature, but it is known to have a molecular weight of approximately 204.21 g/mol. This compound is of interest in both chemical and pharmacological research due to its unique structural features, which contribute to its reactivity and potential biological activity.
Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol
The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)phenol typically involves the nitration of 5-(pyrrolidin-1-yl)phenol. This process is often conducted using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group onto the phenol ring. For large-scale production, optimized nitration processes are employed, which may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to maximize yield and purity.
Potential Applications
2-Nitro-5-(pyrrolidin-1-yl)phenol has several potential applications due to its unique structural features. Studies indicate that it may bind effectively to various biological targets, influencing pathways relevant to disease mechanisms. The nitro group’s ability to form reactive intermediates plays a crucial role in these interactions, potentially leading to novel therapeutic strategies.
Comparison with Similar Compounds
| Compound | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Nitrophenol | Lacks the pyrrolidine ring | Simple structure; primarily used as a reagent |
| 5-(Pyrrolidin-1-yl)phenol | Lacks the nitro group | Focused on different biological activities |
| 5-Nitro-2-(pyrrolidin-1-yl)aniline | Contains an aniline group instead of a phenolic hydroxyl | Different reactivity due to the amine functionality |
| 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid | Contains a carboxylic acid group | Distinct acidity properties compared to phenolic compounds |
The uniqueness of 2-Nitro-5-(pyrrolidin-1-yl)phenol lies in its combination of both nitro and pyrrolidine functionalities, which confer distinct chemical reactivity and potential biological activities not present in the other compounds listed above.
Future Directions
Future research should focus on exploring the biological activities of 2-Nitro-5-(pyrrolidin-1-yl)phenol, including its potential as an antimicrobial or anticancer agent. Additionally, modifying its structure to enhance its biological properties or to synthesize derivatives with specific functionalities could be a fruitful area of investigation. The use of advanced synthesis techniques and biological assays will be crucial in uncovering the full potential of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume